
Glycyl-L-prolylglycylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-(2-(1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)acetamido)acetamido)acetic acid is a complex organic compound with a unique structure It contains multiple amide and amino groups, making it a versatile molecule in various chemical and biological applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-(1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)acetamido)acetamido)acetic acid typically involves multiple steps. The starting material is often a protected form of pyrrolidine, which undergoes a series of reactions including acylation, deprotection, and coupling reactions to introduce the amino and amide groups. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures are essential to achieve consistent product quality. The process may also include purification steps such as crystallization, filtration, and chromatography to isolate the final product.
化学反应分析
Types of Reactions
(S)-2-(2-(2-(1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)acetamido)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
(S)-2-(2-(2-(1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)acetamido)acetamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-2-(2-(2-(1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)acetamido)acetamido)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other amino acid derivatives and peptides with multiple amide and amino groups. Examples include:
N-Acetyl-L-cysteine: A derivative of the amino acid cysteine with antioxidant properties.
Glutathione: A tripeptide with multiple amide and amino groups, known for its role in cellular detoxification.
Uniqueness
(S)-2-(2-(2-(1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)acetamido)acetamido)acetic acid is unique due to its specific structure and stereochemistry, which confer distinct chemical and biological properties. Its multiple functional groups allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
627882-93-3 |
|---|---|
分子式 |
C13H21N5O6 |
分子量 |
343.34 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H21N5O6/c14-4-11(21)18-3-1-2-8(18)13(24)17-6-10(20)15-5-9(19)16-7-12(22)23/h8H,1-7,14H2,(H,15,20)(H,16,19)(H,17,24)(H,22,23)/t8-/m0/s1 |
InChI 键 |
BQQGCUJGLGDAQM-QMMMGPOBSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


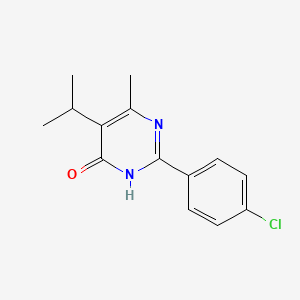
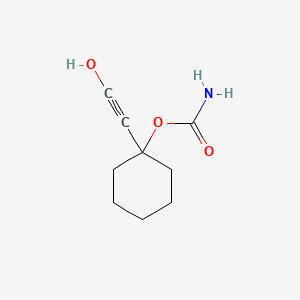
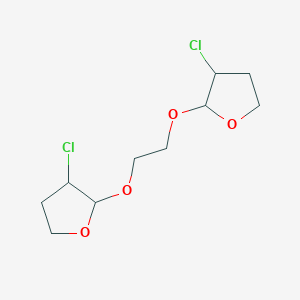

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)
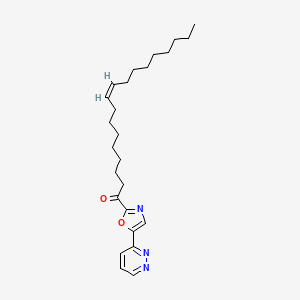


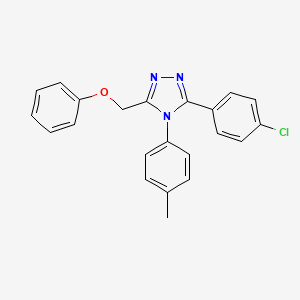

![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)

![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)

